2-(2,5-Dimethylphenyl)ethanimidamide

Description

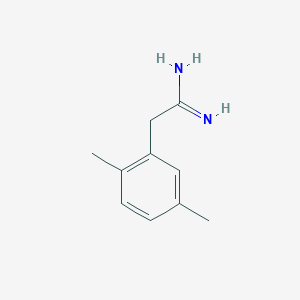

2-(2,5-Dimethylphenyl)ethanimidamide is an amidine derivative featuring a 2,5-dimethylphenyl substituent attached to an ethanimidamide backbone. Amidines are nitrogen-containing compounds with a general structure R–C(=NH)–NH₂, known for their basicity and diverse biological activities, including interactions with enzymes and receptors. The 2,5-dimethylphenyl group introduces steric and electronic effects that influence solubility, lipophilicity, and binding affinity to biological targets.

Properties

CAS No. |

374064-83-2 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(2,5-dimethylphenyl)ethanimidamide |

InChI |

InChI=1S/C10H14N2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12) |

InChI Key |

VLLICFQUTUMOSR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)CC(=N)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and electronic nature of substituents on the phenyl ring critically influence biological and chemical properties. For example:

- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Exhibits strong inhibition of photosynthetic electron transport (PET) in spinach chloroplasts due to the electron-donating methyl groups at the 2,5-positions, which enhance lipophilicity and stabilize interactions with photosystem II [1].

- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ≈ 10 µM): Fluorine atoms at the 3,5-positions act as electron-withdrawing groups, improving PET inhibition through polar interactions with target proteins [1].

By contrast, 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid (CAS 5766-40-5) lacks the amidine functionality but shares the 2,5-dimethylphenyl group. Its hydroxyacetic acid moiety confers distinct solubility and reactivity, making it more suitable for synthetic derivatization (e.g., esterification) rather than biological targeting [4].

Backbone Modifications and Functional Groups

Modifications to the core structure significantly alter applications:

- rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol: This cyclohexanol derivative (MW 204.31) replaces the ethanimidamide group with a hydroxylated cyclohexane ring, prioritizing stereochemical complexity for chiral synthesis or material science applications [6].

- N-(2,5-Dimethylphenyl)ethanimidamide : The amidine group provides a protonatable nitrogen, enabling pH-dependent interactions with biological membranes or enzymes. This is absent in carboxamides or hydroxyacetic acid analogs.

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Weight | Substituent Positions | Key Functional Group | IC₅₀ (PET Inhibition) | CAS Number |

|---|---|---|---|---|---|

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 307.35 | 2,5-dimethylphenyl | Carboxamide | ~10 µM | Not provided |

| 2-(2,5-Dimethylphenyl)-2-hydroxyacetic acid | 180.20 | 2,5-dimethylphenyl | Hydroxyacetic acid | N/A | 5766-40-5 |

| rac-(1R,2S)-2-(2,5-Dimethylphenyl)cyclohexan-1-ol | 204.31 | 2,5-dimethylphenyl | Cyclohexanol | N/A | EN300-761603 |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 313.28 | 3,5-difluorophenyl | Carboxamide | ~10 µM | Not provided |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.